JTV-519, also known as K201, is a synthetic 1,4-benzothiazepine derivative [, , ]. Its full chemical name is 4-[3-(4-benzylpiperidin-1-yl)propionyl]-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine monohydrochloride [, ]. This compound has gained significant attention in scientific research for its multi-faceted effects on calcium ion channels, particularly its interaction with ryanodine receptors (RyRs) and its potential role in modulating cardiac function [, , , ].
A detailed synthesis of 7-methoxy-2,3,4,5-tetrahydrobenzo[1,4]thiazepine, the core structure of JTV-519 and its analog S-107, is described in the literature []. This method utilizes 4-methoxythiophenol as a starting material and proceeds via acyliminium cyclization. While the specific steps for adding the side chain to yield JTV-519 are not explicitly detailed in this publication, the reported synthesis provides a foundation for preparing the core structure of this molecule.
While specific chemical reaction analyses of JTV-519 are not extensively documented in the provided literature, its fragmentation pattern under electrospray ionization and collision-induced dissociation has been investigated for doping control purposes [, ]. This information is valuable for analytical detection but does not provide insights into its broader reactivity profile.
Ion Channel Blocking Effects: JTV-519 demonstrates inhibitory effects on multiple ion channels, including fast Na+ current (INa), L-type Ca2+ current (ICa), and several K+ currents, including the inwardly rectifying K+ current (IK1), the muscarinic acetylcholine receptor-operated K+ current (IKACh), and components of the delayed rectifier K+ current (IKr) [, , , ]. These blocking effects contribute to its antiarrhythmic properties and impact on cardiac action potential duration.
Sarcoplasmic Reticulum Ca2+-ATPase (SERCA) Inhibition: Recent research suggests that JTV-519 can also inhibit SERCA activity in a Ca2+-dependent manner []. This inhibition might contribute to its ability to prevent SR Ca2+ overload and subsequent RyR-mediated Ca2+ release under pathological conditions.
Cardioprotection: JTV-519 has demonstrated cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury [, ]. This protection is attributed to its ability to preserve myocardial energy metabolism and improve contractile recovery [, ].
Antiarrhythmic Effects: Numerous studies highlight the antiarrhythmic potential of JTV-519 in experimental models of atrial fibrillation and ventricular tachycardia [, , , , , ]. Its ability to stabilize RyR2, modulate various ion channels, and prevent SR Ca2+ overload contributes to these effects.
Potential for Treating Muscle Disorders: Given its interaction with RyR1 and its ability to modulate Ca2+ handling in skeletal muscle, JTV-519 has been investigated as a potential therapeutic strategy for muscle disorders characterized by calstabin1 depletion and SR Ca2+ leak, such as muscular dystrophies and age-related muscle dysfunction [, ].
Tool Compound in Basic Research: JTV-519 serves as a valuable tool compound in basic research to investigate the role of RyRs and Ca2+ signaling in various physiological and pathological processes, particularly in the context of cardiovascular and muscle function [, , , , ].
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: